![molecular formula C9H19OP B14276547 3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane CAS No. 155854-63-0](/img/structure/B14276547.png)
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane is an organophosphorus compound characterized by a phospholane ring substituted with two methyl groups and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane typically involves the reaction of a suitable phosphine precursor with an alkylating agent. One common method is the reaction of 3,4-dimethylphospholane with isopropyl alcohol in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles, such as alkyl halides or amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of reactive intermediates. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylphospholane: Lacks the isopropyl group, making it less sterically hindered.
1-Isopropoxyphospholane: Lacks the methyl groups, resulting in different electronic properties.
3,4-Dimethyl-1-[(ethyl)oxy]phospholane: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane is unique due to the presence of both methyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar phospholane derivatives.
Propiedades
Número CAS |
155854-63-0 |
|---|---|
Fórmula molecular |
C9H19OP |
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
3,4-dimethyl-1-propan-2-yloxyphospholane |
InChI |
InChI=1S/C9H19OP/c1-7(2)10-11-5-8(3)9(4)6-11/h7-9H,5-6H2,1-4H3 |
Clave InChI |
VWSJWPPTYHHEAE-UHFFFAOYSA-N |
SMILES canónico |
CC1CP(CC1C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


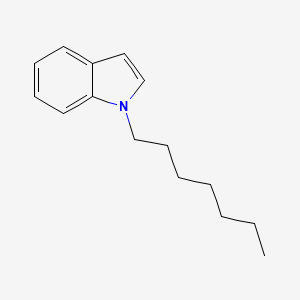
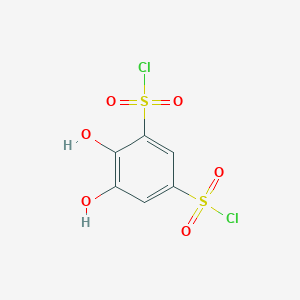
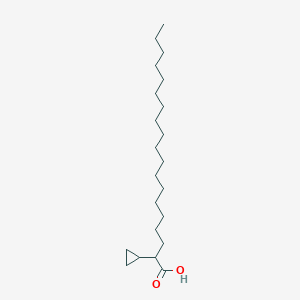
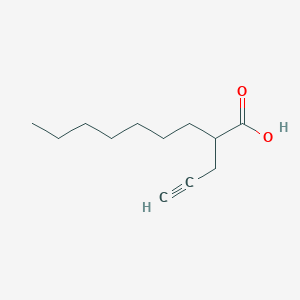
![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
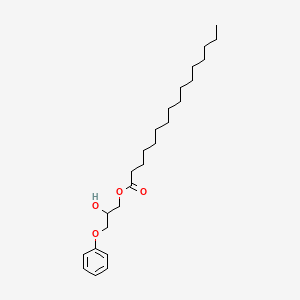
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)
![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
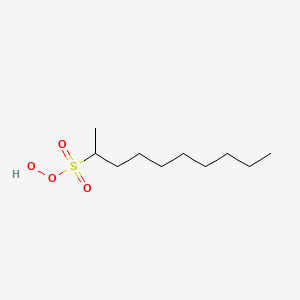
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
